Propachlor

説明

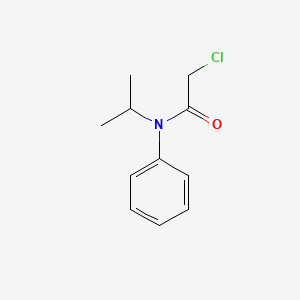

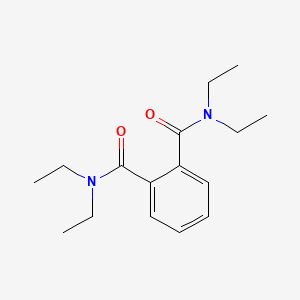

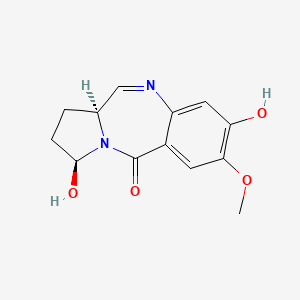

Propachlor is a light tan solid, corrosive to iron and steel . It is an anilide that consists of 2-chloroacetanilide bearing an N-isopropyl substituent . It was first marketed by Monsanto and registered for use in the United States during 1965 . The preparation acts on annual grasses and on some broadleaf weeds .

Synthesis Analysis

The synthesis of Propachlor has been studied in various papers. For instance, one study characterized the effect of dissolved organic matter (DOM) extracted from rice straw on the mobility behavior of propachlor in farmland soil . Another study discussed the transformation of propachlor by an agrochemical thiourea .Molecular Structure Analysis

Propachlor is an anilide that consists of 2-chloroacetanilide bearing an N-isopropyl substituent . A spectroscopic and molecular structure investigation of Propachlor herbicide was conducted in a combined experimental and theoretical study .Chemical Reactions Analysis

Propachlor undergoes a catalytic reaction in sand or soil amended with thiourea, which results in a significantly accelerated transformation rate as compared to the reaction in aqueous solution . The transformation processes of propachlor and thiourea mixed in aqueous solution, sand, and soil were elucidated .Physical And Chemical Properties Analysis

Propachlor is a light tan solid . It is corrosive to iron and steel . The molecular formula of Propachlor is C11H14ClNO and its molecular weight is 211.69 g/mol .科学的研究の応用

Methods of Application or Experimental Procedures

A sensitive and selective electrochemical sensor based on a molecularly imprinted polymer (MIP), polyethyleneimine-treated multi-walled carbon nanotubes (PEI-MWCNTs), and gold nanoparticles (AuNPs) was developed for propachlor detection . The PEI-MWCNTs enhanced the conductivity of the sensor, while AuNPs promoted electron transfer during the detection process .

Results or Outcomes

The sensor resulted in a lower detection limit (78 nM) and a wider linear range (0.5 µM to 70 µM) compared to traditional sensors . Furthermore, the sensor exhibited high selectivity against other herbicides, with interference suppression percentages above 92% for common contaminants . The performance of the sensor was further improved by integrating an XGBoost machine learning algorithm for data analysis, which improved the predictive accuracy of propachlor concentration .

2. Propachlor Detection in Environmental Samples

Methods of Application or Experimental Procedures

A novel voltammetric sensor is developed based on imprinted poly (o-phenylene diamine-co-pyrrole) (o-PD-co-Py) and electrochemically reduced graphene oxide (ERGO) to detect PROP at a trace level . The use of ERGO provides a high density of imprinted cavities for better sensitivity . The imprinted layer of poly (o-PD-co-Py) improves the selectivity of the sensor .

Results or Outcomes

The proposed sensor presented wide linear responses to logarithmic PROP concentrations from 0.1 pM to 0.1 µM with a LOD of 0.08 pM . The sensor’s selectivity against some interference was demonstrated . This sensor was applied successfully to detect PROP in spiked water (lake and tap), red tea, and soil samples with good recoveries and reasonable RSD % values .

3. Propachlor Detection in Water Samples

Summary of the Application

Propachlor is a widely used herbicide, and its residues can be found in various environmental samples, including water . The detection of propachlor in these samples is critical due to its potential toxic effects . Therefore, the development of sensitive and selective methods for propachlor detection in water samples is of great importance .

Methods of Application or Experimental Procedures

A voltammetric sensor based on imprinted poly (o-phenylene diamine-co-pyrrole) (o-PD-co-Py) and electrochemically reduced graphene oxide (ERGO) was developed for the detection of propachlor at trace levels . The use of ERGO provided a high density of imprinted cavities, which improved the sensitivity of the sensor . The imprinted layer of poly (o-PD-co-Py) improved the selectivity of the sensor .

Results or Outcomes

The proposed sensor presented wide linear responses to logarithmic propachlor concentrations from 0.1 pM to 0.1 µM with a limit of detection (LOD) of 0.08 pM . The sensor was successfully applied to detect propachlor in spiked water (lake and tap) samples with good recoveries and reasonable relative standard deviation (RSD) values .

4. Propachlor Detection in Soil Samples

Summary of the Application

Propachlor is a commonly used herbicide in various crops, and its residues can be found in soil samples . The detection of propachlor in these samples is important due to its potential adverse effects on the environment .

Methods of Application or Experimental Procedures

The same voltammetric sensor based on imprinted poly (o-PD-co-Py) and electrochemically reduced graphene oxide (ERGO) was used for the detection of propachlor in soil samples .

Results or Outcomes

The sensor was successfully applied to detect propachlor in spiked soil samples with good recoveries and reasonable RSD values .

5. Propachlor Detection in Red Tea

Methods of Application or Experimental Procedures

A sensitive and selective electrochemical sensor based on a molecularly imprinted polymer (MIP), polyethyleneimine-treated multi-walled carbon nanotubes (PEI-MWCNTs), and gold nanoparticles (AuNPs) was developed for propachlor detection . The PEI-MWCNTs enhanced the conductivity of the sensor, while AuNPs promoted electron transfer during the detection process .

Results or Outcomes

The sensor resulted in a lower detection limit (78 nM) and a wider linear range (0.5 µM to 70 µM) compared to traditional sensors . Furthermore, the sensor exhibited high selectivity against other herbicides, with interference suppression percentages above 92% for common contaminants . The performance of the sensor was further improved by integrating an XGBoost machine learning algorithm for data analysis, which improved the predictive accuracy of propachlor concentration .

6. Propachlor Removal Process

Summary of the Application

The toxicity of propachlor and its chloroacetanilide members is reported . Rapid and sensitive detection of propachlor is critical for ecotoxicity evaluation and the removal process . A novel voltammetric sensor is developed based on imprinted poly (o-phenylene diamine-co-pyrrole) (o-PD-co-Py) and electrochemically reduced graphene oxide (ERGO) to detect propachlor at a trace level .

Methods of Application or Experimental Procedures

The use of ERGO provides a high density of imprinted cavities for better sensitivity . The imprinted layer of poly (o-PD-co-Py) improves the selectivity of the sensor . The electrode modification was characterized by scanning electron microscopy and electrochemical approaches .

Results or Outcomes

The proposed sensor presented wide linear responses to logarithmic propachlor concentrations from 0.1 pM to 0.1 µM with a limit of detection (LOD) of 0.08 pM . The sensor’s selectivity against some interference was demonstrated . This sensor was applied successfully to detect propachlor in spiked water (lake and tap), red tea, and soil samples with good recoveries and reasonable RSD % values .

Safety And Hazards

将来の方向性

Propachlor is a widely used acylaniline herbicide for weeding annual gramineous and dicot plants in farmland . As a toxic agricultural chemical, it is overused in crop production and has become one of the most serious environmental pollutants . Understanding the impact of environmental factors on its behavior in farmland soils is critically important for healthy crop production and food safety .

特性

IUPAC Name |

2-chloro-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOUDYKPLGXPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024274 | |

| Record name | Propachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propachlor is a light tan solid. Corrosive to iron and steel. Used as an herbicide., Light tan or white solid; [HSDB] | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C at 0.03 mm Hg | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in common org solvents except aliphatic hydrocarbons, In acetone 448, benzene 737, toluene 342, ethanol 408, xylene 239, chloroform 602, carbon tetrachloride 174, diethyl ether 219 (all in g/kg, 25 °C)., SLIGHTLY SOL IN DIETHYL ETHER, In water, 580 mg/L at 25 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.242 g/mL at 25 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00074 [mmHg], Vapor pressure at 110 °C: 0.03 mm Hg, 7.4X10-4 mm Hg at 25 °C | |

| Record name | Propachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Butachlor and Propachlor are metabolized to the corresponding 4-aminophenol derivative, a precursor of a benzoquinone imine. ... Registrant's data for Alachlor show binding of the DEBQI metabolite to rat nasal protein at doses which deplete hepatic glutathione and which cause nasal tumors, supporting a non-genotoxic mode of action for nasal tumorigenicity. Data for Acetochlor also show binding of the corresponding dialkyl-benzoquinone imine at a dose that produces nasal tumors in S-D rats. Independent studies ... have presented direct evidence for the in vivo production of benzoquinone imine metabolites from Acetochlor, Alachlor, Butachlor and Metolachlor in male S-D rats. In the case of Propachlor, the N-acetyl derivative of the 4-aminophenol derivative and its glucuronide were found in urine of rats dosed orally with Propachlor. Data in the literature indicate that N-acetyl- 4-aminophenol can be activated to a benzoquinone imine and has been found to cause necrosis in rat and human liver. In the case of propachlor, although it does not form nasal turbinate tumors, the 4-aminophenol precursor of the benzoquinonone imine has been identified as a metabolite., Mechanistic studies of thyroid follicular cell tumorigenesis performed with Alachlor indicate a hormonally-mediated mechanism for thyroid neoplasia. Administration of Alachlor results in induction of microsomal hepatic UDPGT activity, which produces increased clearance of thyroid hormone, T4. Decreased levels of T4 would result in increased levels of thyroid stimulating hormone (TSH). Increased levels of TSH would result in the hyperplastic and eventually tumorigenic response of the thyroid. ... For Propachlor, thyroid C-cell tumors have been observed after chronic high dose administration of the compound. However, as C cells are engaged in calcitonin production and not T3/T4 production, the mechanism of induction for these tumors is expected to be different. | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Propachlor | |

Color/Form |

Light tan solid, WHITE, CRYSTALLINE SOLID | |

CAS RN |

1918-16-7 | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015443A483 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °C, Decomp temp: 170 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)

![(9R)-9-[(S)-1H-Benzimidazol-2-ylsulfinyl]-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1678189.png)

![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)